Tetrahydropyran-2-methanol
Overview
Description
Tetrahydropyran-2-methanol (THPM) is an organic compound that features a six-membered cyclic ether structure with a hydroxymethyl group at the second position. It is a model molecule for cyclic sugars and is of interest in various chemical transformations due to its versatile functional groups .
Synthesis Analysis
The synthesis of THPM and its derivatives can be achieved through different methods. One approach involves the chemoselective hydrogenolysis of THPM to 1,6-hexanediol using rhenium-modified carbon-supported rhodium catalysts, which demonstrates a high yield and selectivity . Another method utilizes 2-arylcyclopropylmethanols in a Prins cyclization reaction to generate cis-2,6-disubstituted tetrahydropyrans, which can be further transformed into compounds like (±)-centrolobine . Additionally, THPM can be prepared by the hydrogenation of acrolein thermal dimer, followed by gas-phase dehydration over various catalysts, leading to different rearranged products .
Molecular Structure Analysis
The dominant conformer of THPM in the gas phase has been explored using vacuum ultraviolet (VUV) photoionization and vibrational spectroscopy. The studies suggest that the conformer with a chair tetrahydropyran ring and an intramolecular hydrogen bond is the most stable in a supersonic beam. Larger clusters of THPM form closed-cyclic structures where all hydroxyl groups participate in hydrogen bonding .
Chemical Reactions Analysis
THPM undergoes various chemical reactions, including tetrahydropyranylation and depyranylation of alcohols, which can be promoted by tetrabutylammonium tribromide (TBATB) or catalyzed by trifluoroacetic acid . It can also be involved in transition metal-catalyzed bond-forming processes to synthesize 2-alkenyl-4-methylene tetrahydropyrans . The influence of solvents on the conformational equilibria of THPM derivatives has been studied, showing that solvent interactions, such as hydrogen bonding, can affect the conformational stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of THPM are influenced by its molecular structure and the interactions it can form. For instance, the presence of the hydroxymethyl group allows for hydrogen bonding, which can affect its solubility and reactivity. The cyclic ether structure makes it a suitable candidate for various organic transformations, including selective enzymatic resolutions to obtain enantiomerically pure forms of THPM . The conformational preferences of THPM and its derivatives, as well as their interactions with solvents, have significant implications for their chemical behavior and potential applications in synthesis .
Scientific Research Applications
Summary of the Application
THPM is used as a model molecule of cyclic sugar in spectroscopic studies. It is particularly useful in vacuum ultraviolet (VUV) photodissociation spectroscopy and infrared (IR) plus VUV photoionization spectroscopy .
Methods of Application or Experimental Procedures
In these studies, THPM and its clusters in the gas phase are investigated using VUV photodissociation spectroscopy to study fragmentation pathways and infrared (IR) plus VUV photoionization spectroscopy to investigate the structures .
Results or Outcomes
The studies found that the fragment cations at m/z = 84, 85, and 98 arise by the losing of CH2OH, CH3OH, and H2O from the monomer, respectively, as a result of C–C bond and C–O bond dissociation under the VUV (118 nm) radiation .
2. Conversion to 1,6-Hexanediol
Summary of the Application
THPM, a cellulose-derived renewable building block, can be converted to 1,6-hexanediol (1,6-HDO), a valuable chemical used in the production of polymers .
Methods of Application or Experimental Procedures
The conversion process involves three consecutive steps: dehydration of THPM to 2,3,4,5-tetrahydrooxepine (THO), hydration of THO to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX), and hydrogenation of OXL and 6HDHX to 1,6-HDO .
Results or Outcomes
The overall yield of 1,6-HDO from THPM was found to be 34% .
3. Selective Hydrogenolysis
Summary of the Application
THPM undergoes selective C–O–C hydrogenolysis to produce 1,6-hexanediol using a bifunctional RhRe (reducible metal with an oxophilic promoter) catalyst supported on Vulcan XC-72 carbon (VXC) with >90% selectivity .
Methods of Application or Experimental Procedures
The RhRe/VXC catalyst is used in a continuous flow fixed bed reactor for the hydrogenolysis of THPM .
Results or Outcomes
The RhRe/VXC catalyst is stable over 40 hours of reaction and the hydrogenolysis activity of RhRe/VXC is two orders-of-magnitude higher than that of RhRe supported on Norit Darco 12X40 activated carbon (NDC) .
4. Production of 1,6-hexanediol
Summary of the Application
THPM, a cellulose-derived renewable building block, can be converted to 1,6-hexanediol (1,6-HDO). This method is composed of three consecutive steps that either use relatively inexpensive catalysts or no catalyst at all .
Methods of Application or Experimental Procedures
First, THPM is catalytically dehydrated to 2,3,4,5-tetrahydrooxepine (THO) in up to 40% yield. THO is then hydrated to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% in the absence of a catalyst. OXL and 6HDHX are then quantitatively hydrogenated to 1,6-HDO over a commercially available Ni/C or Ru/C catalyst .
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
oxan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870441 | |
Record name | (Oxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetrahydropyran-2-methanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19849 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
Record name | Tetrahydropyran-2-methanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19849 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrahydropyran-2-methanol | |
CAS RN |
100-72-1 | |
Record name | 2-(Hydroxymethyl)tetrahydropyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyran-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROPYRAN-2-METHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRAHYDROPYRAN-2-METHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Oxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydropyran-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPYRAN-2-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.